molecular formula C14H11IN2O2 B5505123 2-hydroxy-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide

2-hydroxy-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide

Cat. No.: B5505123
M. Wt: 366.15 g/mol
InChI Key: HDFJXGCPJXWADL-CXUHLZMHSA-N
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Description

2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

The synthesis of 2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-iodobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is filtered and recrystallized from ethanol to obtain the pure compound .

Chemical Reactions Analysis

2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. In medicinal applications, it may inhibit specific enzymes involved in cancer cell proliferation. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide include:

The uniqueness of 2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide lies in its iodine substituent, which can be further modified to create a variety of derivatives with different properties and applications .

Properties

IUPAC Name

2-hydroxy-N-[(E)-(4-iodophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2/c15-11-7-5-10(6-8-11)9-16-17-14(19)12-3-1-2-4-13(12)18/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFJXGCPJXWADL-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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